Chlorid des Bis(2-oxo-3-oxazolidinyl)phosphinsäure

Übersicht

Beschreibung

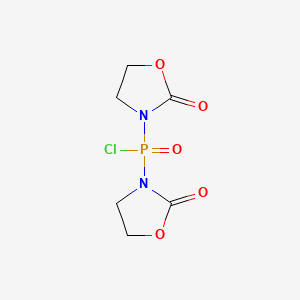

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is a chemical compound with the molecular formula C6H8ClN2O5P and a molecular weight of 254.56 g/mol . It is commonly used as a reagent in organic synthesis, particularly for activating carboxyl groups and coupling peptides . The compound is known for its efficiency in facilitating the formation of amides, esters, and peptides .

Wissenschaftliche Forschungsanwendungen

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is widely used in various scientific research fields:

Chemistry: As a coupling reagent in peptide synthesis and the formation of amides and esters.

Biology: In the synthesis of biologically active peptides and proteins.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of specialty chemicals and advanced materials.

Wirkmechanismus

Target of Action

BOP-Cl is primarily used as a reagent for activating carboxyl groups . Its main targets are carboxylic groups present in various biochemical entities, particularly in amino acids and peptides .

Mode of Action

BOP-Cl interacts with its targets by activating the carboxyl groups, which facilitates the synthesis of amides, esters, and peptides . This activation process enhances the reactivity of the carboxyl groups, enabling them to participate in coupling reactions .

Biochemical Pathways

The activation of carboxyl groups by BOP-Cl plays a crucial role in peptide synthesis . It enables the formation of peptide bonds, which are essential for the construction of peptides and proteins. The downstream effects include the synthesis of complex peptides and proteins that are integral to numerous biological processes .

Result of Action

The primary result of BOP-Cl’s action is the successful synthesis of amides, esters, and peptides . For instance, it has been used in the preparation of hexadepsipeptide . The activation of carboxyl groups by BOP-Cl allows for the formation of these compounds, which have wide-ranging applications in biological research and pharmaceutical development .

Action Environment

The efficacy and stability of BOP-Cl are influenced by various environmental factors. It is sensitive to moisture and hydrolyzes with water . Therefore, it should be stored under an inert atmosphere at room temperature . These conditions help to maintain the stability and maximize the efficacy of BOP-Cl .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride typically involves the reaction of phosphinic chloride with oxazolidinone derivatives under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to dissolve the reactants . The temperature is maintained at a moderate level to ensure the stability of the reactants and products .

Industrial Production Methods: In industrial settings, the production of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the consistency and quality of the final product . The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride primarily undergoes substitution reactions, where it activates carboxyl groups to form amides, esters, and peptides . It is also involved in the formation of thiopeptide bonds when used with Boc-amino monothioacids .

Common Reagents and Conditions:

Dicyclohexylcarbodiimide (DCC): Used in peptide coupling reactions.

O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU): Facilitates the formation of amides and esters.

Solvents: Dichloromethane, tetrahydrofuran.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Diphenylphosphinic chloride: Another phosphinic chloride used in organic synthesis.

Propylphosphonic anhydride: Used for similar applications in peptide coupling.

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate: A coupling reagent with similar activation properties.

Uniqueness: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is unique due to its high efficiency in activating carboxyl groups and its versatility in forming a wide range of products, including amides, esters, and peptides . Its stability and ease of handling make it a preferred choice in both research and industrial applications .

Biologische Aktivität

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is an organophosphorus compound with significant applications in organic synthesis, particularly in peptide bond formation. Its unique structure, characterized by two oxazolidinyl rings and a phosphinic chloride moiety, allows it to function effectively as a coupling reagent. This article delves into the biological activity of BOP-Cl, highlighting its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₆H₈ClN₂O₅P

- Molecular Weight : 254.56 g/mol

- Melting Point : 191 °C

BOP-Cl is recognized for its reactivity, especially in activating carboxyl groups for peptide synthesis. It facilitates the formation of peptide bonds by enhancing the nucleophilicity of amine groups in amino acids, thus promoting efficient coupling reactions .

BOP-Cl primarily acts as a reagent in organic synthesis rather than displaying direct biological activity in living organisms. Its mechanism involves:

- Activation of Carboxyl Groups : BOP-Cl activates the carboxyl group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid.

- Formation of Peptide Bonds : This reaction results in the formation of new peptide bonds while releasing BOP-Cl as a leaving group .

Biological Activity

Recent studies indicate that BOP-Cl exhibits significant biological activity beyond its role as a coupling agent. Notably, it has been shown to attenuate the production of reactive oxygen species (ROS) in U937 cells by inhibiting mitogen-activated protein kinase (MAPK) pathways. This suggests potential therapeutic applications in conditions characterized by oxidative stress.

Study 1: Inhibition of Reactive Oxygen Species

A study evaluated the effects of BOP-Cl on ROS production in U937 cells. The findings indicated that BOP-Cl effectively reduced ROS levels, implicating its role in cellular defense mechanisms against oxidative stress. The inhibition was linked to the suppression of MAPK signaling pathways, which are crucial for various cellular responses.

Study 2: Peptide Synthesis Efficiency

Research highlighted the efficiency of BOP-Cl as a coupling reagent for synthesizing peptides containing imino acids. The study demonstrated that using an excess of BOP-Cl significantly enhanced yield rates during peptide bond formation compared to traditional methods .

| Reagent | Yield (%) | Conditions |

|---|---|---|

| BOP-Cl | 95 | Excess reagent with controlled temperature |

| DCC | 70 | Standard conditions without excess |

Study 3: Applications in Drug Development

BOP-Cl has been explored for its potential applications in drug development, particularly involving peptide-based therapeutics. Its ability to facilitate efficient peptide synthesis positions it as a valuable tool in creating novel therapeutic agents targeting various diseases .

Safety and Handling

BOP-Cl is classified as a harmful substance and can cause irritation or burns upon contact with skin or eyes. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and working under a fume hood .

Eigenschaften

IUPAC Name |

3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDLRDSRCMJKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218732 | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68641-49-6 | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68641-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V974K6W8Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.